N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O6S/c25-15-5-8-17(9-6-15)34(30,31)22-12-27(19-4-2-1-3-18(19)24(22)29)13-23(28)26-16-7-10-20-21(11-16)33-14-32-20/h1-12H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIOQFRJUMAXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide is a complex organic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety fused with a quinoline structure, which is known for its diverse biological activities. The presence of a sulfonyl group and a fluorophenyl substituent enhances its pharmacological potential. The molecular formula is with a molecular weight of approximately 373.45 g/mol.
Research indicates that this compound interacts with several biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, impacting pathways related to pain and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially effective against certain bacterial strains.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Properties : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Anti-inflammatory Effects : In an animal model of arthritis, treatment with the compound resulted in a marked reduction in swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
- Cytotoxicity Against Cancer Cells : Research on various cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound induces apoptosis via the mitochondrial pathway. Flow cytometry assays confirmed increased levels of pro-apoptotic factors and decreased viability of cancer cells following treatment .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural Features and Differences
Core Heterocycle Comparison
- Quinoline vs. Quinazoline (Analog 1): Quinoline derivatives exhibit stronger π-π stacking due to their planar aromatic structure, whereas quinazolines (e.g., Analog 1) are more rigid and may favor interactions with ATP-binding pockets in kinases.
- Benzothiazole (Analog 4): Benzothiazole cores lack the extended conjugation of quinoline, reducing steric hindrance but limiting interactions with deep hydrophobic pockets. The direct acetamide linkage in Analog 4 may improve cell permeability but reduce target specificity .
Substituent Effects
- 4-Fluorophenylsulfonyl vs. 4-Methylbenzoyl (Analog 2):
The sulfonyl group in the target compound offers superior hydrogen-bond acceptor capacity compared to the benzoyl group in Analog 2, which may enhance binding to serine/threonine kinases. However, the dimethoxy groups in Analog 2 improve aqueous solubility, albeit with increased susceptibility to oxidative metabolism . - Sulfanyl vs.
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability:
The fluorophenyl group in the target compound resists CYP450-mediated oxidation, extending half-life compared to methylbenzoyl (Analog 2) or chlorophenyl (Analog 3) derivatives . - Toxicity: Fluorine substitution generally reduces toxicity compared to chlorine (e.g., Analog 3), which may form reactive metabolites.
Q & A
Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinolin-4-one core. A representative pathway includes:
Sulfonylation : React 4-oxoquinoline with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to install the sulfonyl group.
Acetamide Coupling : Attach the 1,3-benzodioxol-5-ylacetamide moiety via nucleophilic acyl substitution using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF or DCM.
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
- Purify intermediates via column chromatography (silica gel) or recrystallization (ethanol/water mixtures).
- Yields range from 40–65% for the sulfonylation step, depending on stoichiometry and solvent purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Fluorophenylsulfonyl chloride, pyridine, 0°C, 12h | 55 | 95% |
| Acetamide Coupling | EDCI, HOBt, DMF, RT, 24h | 62 | 97% |
Q. How can the compound be characterized to confirm its structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for quinoline and benzodioxole groups), sulfonyl-linked protons (δ 3.5–4.0 ppm), and acetamide NH (δ 10.2 ppm).
- ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and sulfonyl (SO₂) carbon at ~125 ppm.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and sulfonyl oxygen) .
- HRMS : Match experimental mass to theoretical [M+H]⁺ (e.g., C₂₄H₁₆FNO₆S: calculated 489.08, observed 489.07) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility :
- Polar solvents : Soluble in DMSO (>50 mg/mL), DMF, and acetone.
- Aqueous buffers : Poor solubility (<0.1 mg/mL in PBS pH 7.4); use co-solvents (e.g., 5% DMSO in PBS).
- Stability :
Advanced Research Questions
Q. How can researchers address low yields during the sulfonylation step?
Methodological Answer: Low yields often arise from competing side reactions (e.g., over-sulfonylation or hydrolysis). Mitigation strategies include:
- Temperature Control : Maintain strict temperature control (0–5°C) to suppress side reactions.
- Reagent Purity : Use freshly distilled sulfonyl chloride and anhydrous solvents.
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
- Workup Optimization : Quench with ice-cold water and extract with ethyl acetate to minimize degradation .
Table 2 : Optimization of Sulfonylation Yield
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| No DMAP, RT | 32 | 85 |
| DMAP (0.1 eq), 0°C | 58 | 96 |
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the sulfonyl group and active-site residues.
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER force field) .
Key Finding : The 4-fluorophenylsulfonyl group exhibits strong electrostatic complementarity with ATP-binding pockets in kinase assays.
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from:
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Purity : Ensure ≥95% purity (HPLC) to exclude inactive impurities.
- Cell Line Variability : Validate target expression levels via Western blotting.
Case Study : A 2024 study attributed conflicting cytotoxicity results to differences in P-glycoprotein efflux activity across cell lines. Use inhibitors (e.g., verapamil) to control for transporter effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
